molecular formula C9H8BrF3O B1523476 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol CAS No. 13541-19-0

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol

Cat. No. B1523476
CAS RN: 13541-19-0
M. Wt: 269.06 g/mol
InChI Key: FWZFEMQGRLKIGH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Application Summary: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

2. Single-Molecule Diodes

  • Application Summary: The compound is used in the synthesis of unsymmetrically substituted biphenylethane derivatives, which have shown exceptional single-molecule diode behavior .
  • Methods of Application: The unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were obtained from the corresponding tolane precursor by selective hydrogenation .
  • Results: Theoretical predictions suggest that by introducing an asymmetry into these molecules, their properties can be significantly changed, turning them into single-molecule diodes. The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZFEMQGRLKIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol

CAS RN

13541-19-0
Record name 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Su, Y Guo, QY Chen, ZG Zhao… - Chinese Journal of …, 2019 - Wiley Online Library
of main observation and conclusion The importance of CF 3 ‐containing molecules in pharmaceuticals, agrochemicals and materials intrigues the intense interest in synthetic …
Number of citations: 31 onlinelibrary.wiley.com
Y Yang, Y Liu, Y Jiang, Y Zhang… - The Journal of Organic …, 2015 - ACS Publications
A mild and practical protocol for manganese-catalyzed aerobic oxytrifluoromethylation of olefinic bonds of styrene derivatives using CF 3 SO 2 Na (Langlois’ reagent) as the CF 3 source …
Number of citations: 99 pubs.acs.org
X Zhang, J Qin, X Huang… - European Journal of …, 2018 - Wiley Online Library
A sequential process is reported, in which different photoredox reactions are placed in sequence with asymmetric transfer hydrogenations of aryl ketones to provide a diverse set of …

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